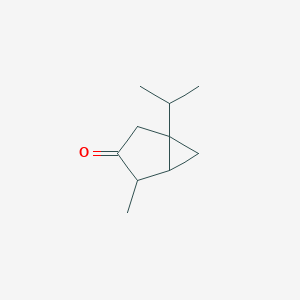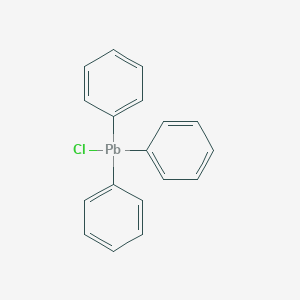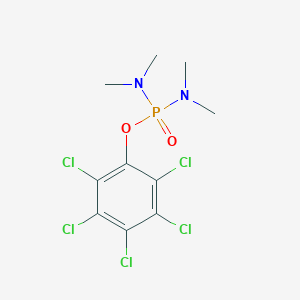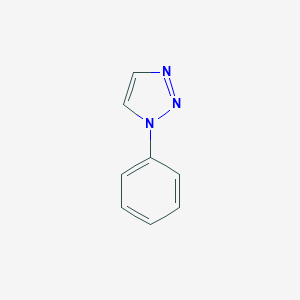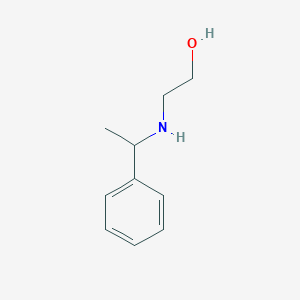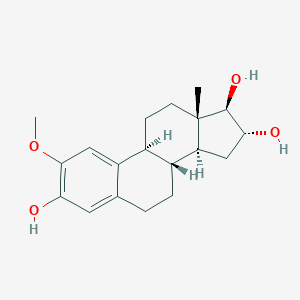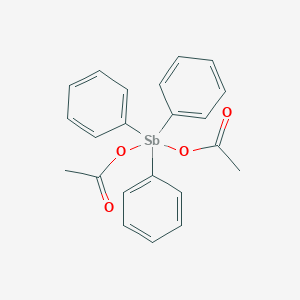
Triphenylantimony Diacetate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triphenylantimony diacetate and related compounds involves reactions between triphenylantimony with various organic acids and oxidizing agents. For example, tetraphenylantimony phenylacetate and triphenylantimony bis(phenylacetate) have been synthesized through reactions with phenylacetic acid and hydrogen peroxide, showcasing high yields and demonstrating the feasibility of synthesizing complex antimony compounds through straightforward methodologies (Sharutin et al., 2015).
Molecular Structure Analysis
The molecular structure of triphenylantimony diacetate derivatives reveals a distorted trigonal bipyramidal coordination around the antimony atom. This is characterized by specific bond lengths and angles that define the spatial arrangement of the molecules. For instance, in tetraphenylantimony phenylacetate, Sb–O and Sb–C bond lengths and axial angles provide insights into the compound's structural features, highlighting the complex nature of antimony coordination chemistry (Sharutin et al., 2015).
Chemical Reactions and Properties
Triphenylantimony diacetate and its derivatives participate in various chemical reactions, demonstrating a range of properties that can be utilized in different chemical processes. The ability to form weak H···O intermolecular hydrogen bonds, as seen in the crystal structure of these compounds, indicates potential for interactions that could be exploited in the design of new materials or catalysts (Sharutin et al., 2015).
Wissenschaftliche Forschungsanwendungen
Phenyl-phenyl coupling in triphenylantimony catalyzed by palladium has been explored, revealing the potential of triphenylantimony in complex formation and catalysis (Barton et al., 1990).
The reaction of triphenylantimony with tert-butyl peracetate forms diacetates, demonstrating its reactivity in oxidation processes and formation of alkoxides (Gushchin et al., 1995).
Ultraviolet irradiation of triphenylantimony produces an antimony-centered radical, indicating its potential in photochemical applications (Cook & Vincent, 1977).
Triphenylantimony is used in catalytic C-phenylation of methyl acrylate, suggesting its application in organic synthesis and catalysis (Moiseev et al., 2003).
Cleavage reactions of triphenylantimony with dialkyl dithiophosphoric acids have been studied, indicating its involvement in complex formation and bond cleavage processes (Chaturvedi et al., 1996).
Triphenylantimony chloro(2-oxybenzaldoximate) synthesis and its reaction with pentaphenylantimony were investigated, showcasing its potential in forming new compounds (Sharutin et al., 2015).
The synthesis and structure of triphenylantimony diphthalate hydrate were analyzed, providing insights into its structural and chemical properties (Sharutin et al., 2014).
Triphenylantimony's dissolution in liquid C60, forming well-ordered structures, indicates its solvency capabilities and potential in material science (Fedurco et al., 1995).
The preparation of triphenylantimony diesters demonstrates its utility in the synthesis of organometallic compounds (Havranek et al., 1978).
Safety And Hazards
Triphenylantimony Diacetate is toxic if swallowed and harmful if inhaled . It is also toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .
Zukünftige Richtungen
Triphenylantimony (V) catecholate complexes are compounds with redox active ligand, which are of interest for several reasons . They are often responsible in Nature for chemical transformations requiring the transfer of one or several electrons and are involved in important processes such as oxidation, reduction, hydrolysis, etc . Therefore, they can potentially act as building blocks for the design of heterometallic complexes, including coordination polymers .
Eigenschaften
IUPAC Name |
[acetyloxy(triphenyl)-λ5-stibanyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.2C2H4O2.Sb/c3*1-2-4-6-5-3-1;2*1-2(3)4;/h3*1-5H;2*1H3,(H,3,4);/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOFCRCFZPKTCF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Sb](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21O4Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601046126 | |
| Record name | Triphenylantimony diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601046126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylantimony Diacetate | |
CAS RN |
1538-62-1 | |
| Record name | Bis(acetato-κO)triphenylantimony | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1538-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(acetato-O-)triphenylantimony | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001538621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, bis(acetato-O)triphenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triphenylantimony diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601046126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(acetato-O-)triphenylantimony | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



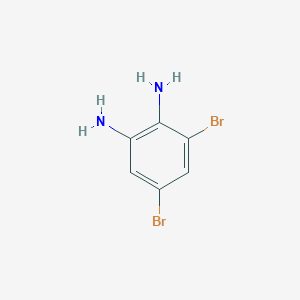
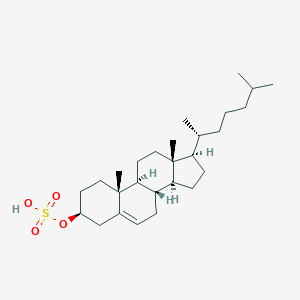
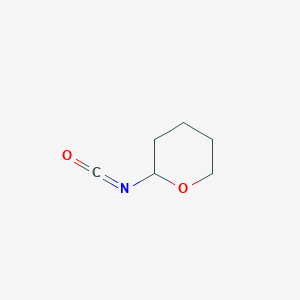
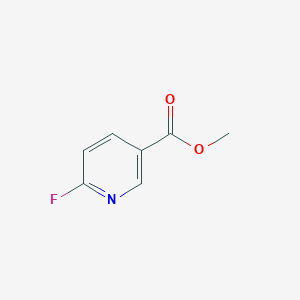
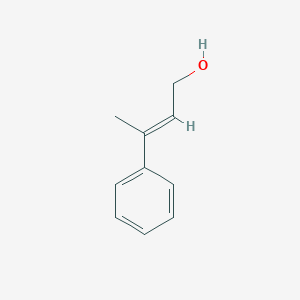
![Anthracenesulfonic acid, 1-amino-9,10-dihydro-2-methyl-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2)](/img/structure/B72956.png)
![n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide](/img/structure/B72958.png)
